N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
Description
This compound features a pyrazole core substituted at position 1 with a 2,6-dichlorobenzyl group, methyl groups at positions 3 and 5, and a 4-methylbenzenesulfonamide moiety at position 3. Its molecular formula is C₂₃H₂₂Cl₂N₃O₂S, with a molecular weight of 491.41 g/mol.
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-12-7-9-15(10-8-12)27(25,26)23-19-13(2)22-24(14(19)3)11-16-17(20)5-4-6-18(16)21/h4-10,23H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWSFWBHFOMXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share the pyrazole scaffold but differ in substituents, leading to variations in physicochemical properties and functional group interactions. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations
Functional Group Diversity: The target compound and Compound 27 both contain sulfonamide groups, which are associated with strong hydrogen-bonding capacity (e.g., IR bands at 1385–1164 cm⁻¹ for SO₂ stretching) . This contrasts with the benzylamine derivative (), where the amine group may engage in weaker hydrogen bonding . The bromophenoxy acetamide () introduces a bromine atom and an acetamide linker, increasing molecular weight and polarizability compared to the target compound .
Steric and Electronic Effects :
- The 4-butyl group in Compound 27 adds significant hydrophobicity, whereas the 4-methylbenzenesulfonamide in the target compound balances lipophilicity with polar interactions .
- The 2,6-dichlorobenzyl group is conserved in the target compound and derivatives, suggesting a role in steric shielding or electronic modulation of the pyrazole ring .
Implications of Structural Variations
- Hydrogen Bonding and Crystal Packing : Sulfonamide-containing compounds (target and Compound 27) may exhibit distinct crystal packing behaviors due to SO₂···H-N interactions, as discussed in ’s analysis of hydrogen-bonding networks .
- Bioactivity Potential: While biological data are absent in the evidence, the dichlorobenzyl group is common in agrochemicals and pharmaceuticals, suggesting possible pesticidal or inhibitory activity .
- Spectroscopic Signatures : IR and NMR data for Compound 27 (e.g., δ 9.27 ppm for NH in DMSO-d6) provide benchmarks for characterizing the target compound’s sulfonamide protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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